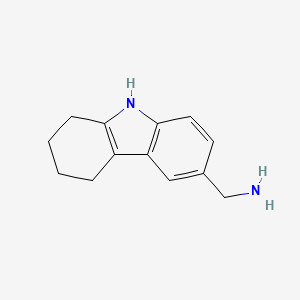

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine

Descripción

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a carbazole-derived compound featuring a partially hydrogenated tricyclic core (two benzene rings fused with a pyrrole ring) and a methylamine substituent at the 3-position. This structural motif is of interest in medicinal chemistry due to carbazole's prevalence in bioactive molecules, particularly in oncology and CNS therapeutics.

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKJSEIAGBEFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390086 | |

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76061-94-4 | |

| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination of 3-Formyl Tetrahydrocarbazole

Another approach involves the synthesis of 3-formyl-6,7,8,9-tetrahydro-5H-carbazole followed by reductive amination with methylamine or methylamine equivalents.

- Formylation: Introduction of a formyl group at the 3-position of tetrahydrocarbazole using Vilsmeier-Haack or related formylation reactions.

- Reductive amination: Reaction of the 3-formyl derivative with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formylation | POCl3/DMF or similar | Selective for 3-position |

| Reductive amination | Methylamine, NaBH3CN or catalytic hydrogenation | Mild conditions, high selectivity |

| Solvent | Methanol, ethanol, or DMF | Polar solvents preferred |

| Temperature | Room temperature to 50°C | Controlled to avoid side reactions |

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, HCl, DMF, methylamine | 60–120°C, 3–5 h | High yield, no hazardous solvents | Requires acid catalyst |

| Reductive Amination | 3-Formyl tetrahydrocarbazole, methylamine, NaBH3CN | Room temp to 50°C, mild | High selectivity, mild conditions | Requires formylation step |

| Cyclization via Carbazolone | Cyclic diketones, amines, oxidants | Multi-step, reflux conditions | Access to diverse derivatives | More complex, longer synthesis |

Research Findings and Notes

- The Mannich reaction method is favored for industrial scale due to its simplicity and avoidance of secondary amines, which can complicate purification and regulatory approval.

- Reductive amination offers excellent regioselectivity and is suitable for sensitive substrates but requires prior functionalization of the carbazole ring.

- The carbazolone intermediate route is valuable for synthesizing more complex derivatives but is less efficient for simple methylamine substitution.

- Monitoring by TLC and controlling reaction time and temperature are critical to maximize yield and minimize by-products in all methods.

- Polar aprotic solvents like DMF enhance reaction rates and yields by stabilizing intermediates in Mannich and reductive amination reactions.

Análisis De Reacciones Químicas

Types of Reactions

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives. Catalytic hydrogenation is commonly used for this purpose.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Alkyl halides, alkoxides, under basic conditions

Major Products Formed

Oxidation: Carbazole derivatives

Reduction: Fully saturated carbazole derivatives

Substitution: Various substituted carbazole derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine has been investigated for its pharmacological properties. Notable applications include:

- Histamine Receptor Inhibition : Research indicates that carbazole derivatives can act as inhibitors of histamine receptors, which are crucial in treating allergic reactions and other diseases. The compound may have potential for developing treatments for conditions like asthma and allergic rhinitis .

- Anticancer Activity : Studies have shown that carbazole derivatives exhibit anticancer properties. For example, compounds derived from this structure have been tested for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment .

Materials Science Applications

The compound is also valuable in materials science:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors. Research has demonstrated its effectiveness in enhancing the performance of organic light-emitting diodes (OLEDs) by improving charge transport and emission efficiency .

- Fluorescent Dyes : The compound can be modified to create fluorescent dyes used in various applications including biological imaging and sensors .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as an intermediate for synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals and materials.

- Functional Coatings : The compound can be incorporated into polymer matrices to create functional coatings with enhanced properties such as durability and resistance to environmental factors .

Case Study 1: Anti-Prion Activity

A study evaluated various tetrahydrocarbazole derivatives for anti-prion activity. It was found that modifications at the N-propyl group significantly enhanced efficacy against prion diseases. The lead compound demonstrated an eightfold increase in effectiveness compared to initial candidates.

Case Study 2: CRTH2 Receptor Antagonism

Research indicated that derivatives of this compound could effectively inhibit CRTH2 receptor-mediated pathways involved in allergic inflammation. This suggests potential use in treating conditions such as asthma and allergic rhinitis.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The table below compares C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine with structurally related compounds:

Key Observations :

- Core Heterocycles : The target compound’s carbazole core differs from thiadiazole, thiazole, or triazoloazepine systems in and , which may influence π-π stacking or hydrogen-bonding interactions.

- In contrast, halogenated or triazole-containing derivatives () exhibit enhanced antitumor activity, suggesting electronegative groups may improve target binding.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely ~210–230 g/mol (estimated for C₁₃H₁₅N₂), lower than ’s triazoloazepine derivative (280.76 g/mol), which may favor better bioavailability.

- Polarity : Methylamine’s basicity (pKa ~10) contrasts with ’s carboxylic acid (pKa ~4), suggesting divergent solubility and partitioning behavior.

Actividad Biológica

C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a derivative of carbazole that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure characterized by a tetrahydro configuration and an amino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its medicinal chemistry, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2, with a molecular weight of 200.28 g/mol. The compound's structure includes a nitrogen atom within the five-membered ring, which enhances its reactivity and potential interactions with biological systems.

This compound is believed to interact with various neurotransmitter systems. Although specific mechanisms are not fully elucidated, its structural similarity to known bioactive compounds suggests possible neuroprotective effects and anticancer properties. The presence of the methylamine group may influence its binding affinity to receptors involved in these pathways .

Neuroprotective Effects

Studies indicate that compounds derived from carbazole exhibit neuroprotective properties. This compound may modulate neurotransmitter systems such as serotonin and dopamine pathways. These interactions could be beneficial in treating neurodegenerative diseases .

Anticancer Properties

The compound's structural features align it with other carbazole derivatives known for their anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to confirm these effects and elucidate the underlying pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine | C14H18N2 | Methyl group at a different position on the carbazole ring |

| 1-Methylcarbazole | C13H11N | Lacks the tetrahydro group; more planar structure |

| 6-Methylcarbazole | C13H11N | Similar methyl substitution but differs in ring saturation |

This table highlights how the specific arrangement of functional groups in this compound may influence its biological activity compared to other derivatives .

Q & A

Q. What are the recommended synthetic routes for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, and how can reaction yields be optimized?

Synthesis of carbazole derivatives often involves multi-step protocols. For example:

- Intermediate Preparation : Use halogenated pyridines or carbazoles (e.g., 6-chloro-3-chloromethyl pyridine) to generate reactive intermediates via nucleophilic substitution. Methylamine derivatives can be introduced via coupling reactions with thiols or amines .

- Reductive Amination : A common approach for methylamine-containing compounds involves reductive amination of aldehydes/ketones with methylamine hydrochloride in the presence of sodium cyanoborohydride .

- Optimization : Adjust stoichiometry (e.g., 1–3 equivalents of methylamine), reaction time (15–60 minutes), and temperature (room temperature to 60°C) to minimize side products like dimethylated derivatives .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : Use H and C NMR to confirm methylamine integration (e.g., CHNH- signals at δ 2.87–3.00 ppm) and carbazole backbone protons (aromatic signals at δ 7.2–8.6 ppm) .

- IR Spectroscopy : Identify NH stretching (3200–3400 cm) and carbazole ring vibrations (1450–1600 cm) .

- CHN Analysis : Validate elemental composition (e.g., C 89.93%, H 5.70%, N 4.14% for carbazole derivatives) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Temperature : Store at ≤4°C in amber glass bottles to prevent photodegradation .

- Humidity : Conduct accelerated stability tests at 40°C/75% RH for 6 months to assess hydrolysis or aggregation .

- Solution Stability : Monitor degradation in solvents like methanol or DMSO via HPLC (e.g., ≥95% purity retention over 30 days) .

Q. What preliminary biological assays are suitable for evaluating activity?

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric assays, given structural similarities to tacrine analogues .

- Microbial Metabolism : Investigate methylamine metabolism in Hyphomicrobium spp. to assess potential nitrogen/carbon source utilization .

Advanced Research Questions

Q. How does methylamine participate in competitive reaction mechanisms during synthesis?

Methylamine can undergo amine exchange reactions at electrophilic positions (e.g., C2/C4 in pyrimidine derivatives), leading to bis-methylated byproducts. Kinetic studies (10–40 min reaction time) and NMR monitoring are critical to isolate intermediates (e.g., monomethyl vs. dimethyl derivatives) . Inhibitors like ammonium ions or alkylamines (ethylamine, K ≈ 200 nM) can suppress unwanted substitutions .

Q. What metabolic pathways interact with methylamine-containing carbazole derivatives in vivo?

- Gut Microbiome : Methylamine metabolism via Clostridium spp. produces trimethylamine N-oxide (TMAO), linked to renal and cardiovascular toxicity. Use UHPLC-MS to quantify TMAO in plasma/urine .

- Methyltransferase Activity : Enzymes like mtbA convert methylamine to methane in anaerobic microbes, suggesting potential methanogenic side effects in environmental systems .

Q. How can chromatographic methods resolve co-eluting impurities in complex matrices?

- HILIC-LC-MS : Employ hydrophilic interaction chromatography with mobile phases containing 250 mM methylamine and methanol gradients (10–40% v/v) to separate methylamine metabolites (e.g., choline, betaine) .

- Derivatization : Use dansyl chloride or fluorescamine for fluorogenic detection of primary amines (LOD ≈ 0.1 nM) .

Q. What structural modifications enhance target selectivity in carbazole-methylamine derivatives?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine at C5) to improve AChE inhibition (IC < 1 μM) .

- Hybrid Scaffolds : Combine carbazole with fluorenyl or naphthyl groups (e.g., LY-344864 Hydrochloride) to enhance CNS penetration. Validate via logP (2.5–3.5) and blood-brain barrier assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.